

N1-Ethylpseudouridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N1-Ethylpseudouridine**

Cat. No.: **B15597211**

[Get Quote](#)

Introduction

N1-Ethylpseudouridine (N1-Et-Ψ) is a modified nucleoside, an analog of uridine, that has garnered significant interest in the field of messenger RNA (mRNA) therapeutics and vaccine development. As a derivative of pseudouridine (Ψ), the most abundant RNA modification found in nature, **N1-ethylpseudouridine** plays a crucial role in enhancing the stability and translational efficiency of synthetic mRNA while mitigating its inherent immunogenicity.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **N1-Ethylpseudouridine** for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

N1-Ethylpseudouridine is characterized by the presence of an ethyl group at the N1 position of the uracil base, which is C-glycosidically linked to the ribose sugar. This modification, similar to the well-studied N1-methylpseudouridine (m1Ψ), significantly influences the physicochemical and biological properties of the nucleoside and the mRNA into which it is incorporated.

Physicochemical Properties

Quantitative data for some physicochemical properties of **N1-Ethylpseudouridine** are not readily available in publicly accessible literature. The following tables summarize the known chemical identifiers and physicochemical properties.

Table 1: Chemical Identifiers of **N1-Ethylpseudouridine**

Identifier	Value
IUPAC Name	5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethylpyrimidine-2,4(1H,3H)-dione
CAS Number	1613529-72-8
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₆
Molecular Weight	272.25 g/mol
Canonical SMILES	CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChI Key	AMMRPAYSYYGRKP-BGZDPUMWSA-N

Table 2: Physicochemical Properties of **N1-Ethylpseudouridine**

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly)
Melting Point	Data not available
pKa	Data not available
Density	1.501±0.06 g/cm ³ (predicted)

Biological Properties and Applications

The primary application of **N1-Ethylpseudouridine** lies in its incorporation into synthetic mRNA to improve its therapeutic potential. Unmodified in vitro transcribed (IVT) mRNA can trigger an innate immune response, leading to inflammation and degradation of the mRNA, thus limiting protein expression.^[2] The ethylation at the N1 position of pseudouridine helps the mRNA evade recognition by key innate immune sensors.

Reduced Immunogenicity

N1-substituted pseudouridines, including **N1-Ethylpseudouridine**, have been shown to reduce the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I.[1][2] These receptors are responsible for detecting foreign RNA and initiating an inflammatory cascade. By modifying the mRNA with **N1-Ethylpseudouridine**, the interaction with these receptors is diminished, leading to a dampened innate immune response.[3][4] Studies have shown that mRNA containing N1-substituted pseudouridines leads to decreased cell toxicity compared to unmodified mRNA.[5]

Enhanced Translational Efficiency

In addition to reducing immunogenicity, the incorporation of **N1-Ethylpseudouridine** can enhance the translational efficiency of mRNA.[5] While the precise mechanism for **N1-Ethylpseudouridine** is still under investigation, it is believed to be similar to that of N1-methylpseudouridine, which has been shown to increase ribosome pausing and density on the mRNA, ultimately leading to higher protein yields.

Experimental Protocols

Synthesis of N1-Ethylpseudouridine

A detailed, step-by-step protocol for the synthesis of **N1-Ethylpseudouridine** is not widely published. However, a general approach involves the N1-alkylation of pseudouridine. A representative protocol for the synthesis of N1-alkylated pseudouridines is outlined below.

Disclaimer: This is a generalized protocol and may require optimization for the synthesis of **N1-Ethylpseudouridine**.

Materials:

- Pseudouridine
- Ethyl iodide (or other ethylating agent)
- A suitable base (e.g., potassium carbonate, DBU)
- Anhydrous solvent (e.g., DMF, acetonitrile)

- Reagents for purification (e.g., silica gel for chromatography)

Procedure:

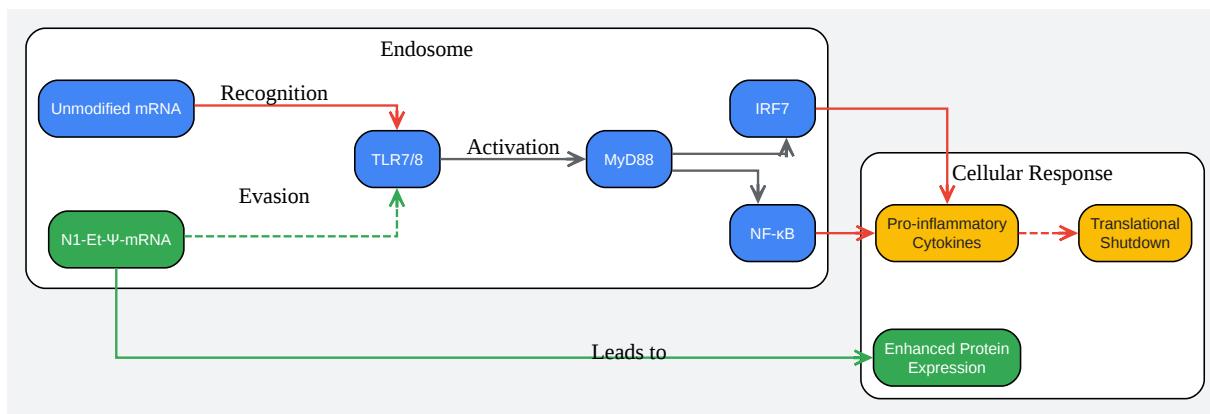
- Dissolve pseudouridine in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
- Add the base to the reaction mixture.
- Slowly add the ethylating agent (e.g., ethyl iodide) to the mixture at a controlled temperature.
- Stir the reaction at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction and remove the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to isolate **N1-Ethylpseudouridine**.
- Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

In Vitro Transcription with N1-Ethylpseudouridine-5'-Triphosphate

The incorporation of **N1-Ethylpseudouridine** into mRNA is achieved through in vitro transcription (IVT) using T7, T3, or SP6 RNA polymerase. A detailed protocol for a standard IVT reaction is provided below.

Materials:

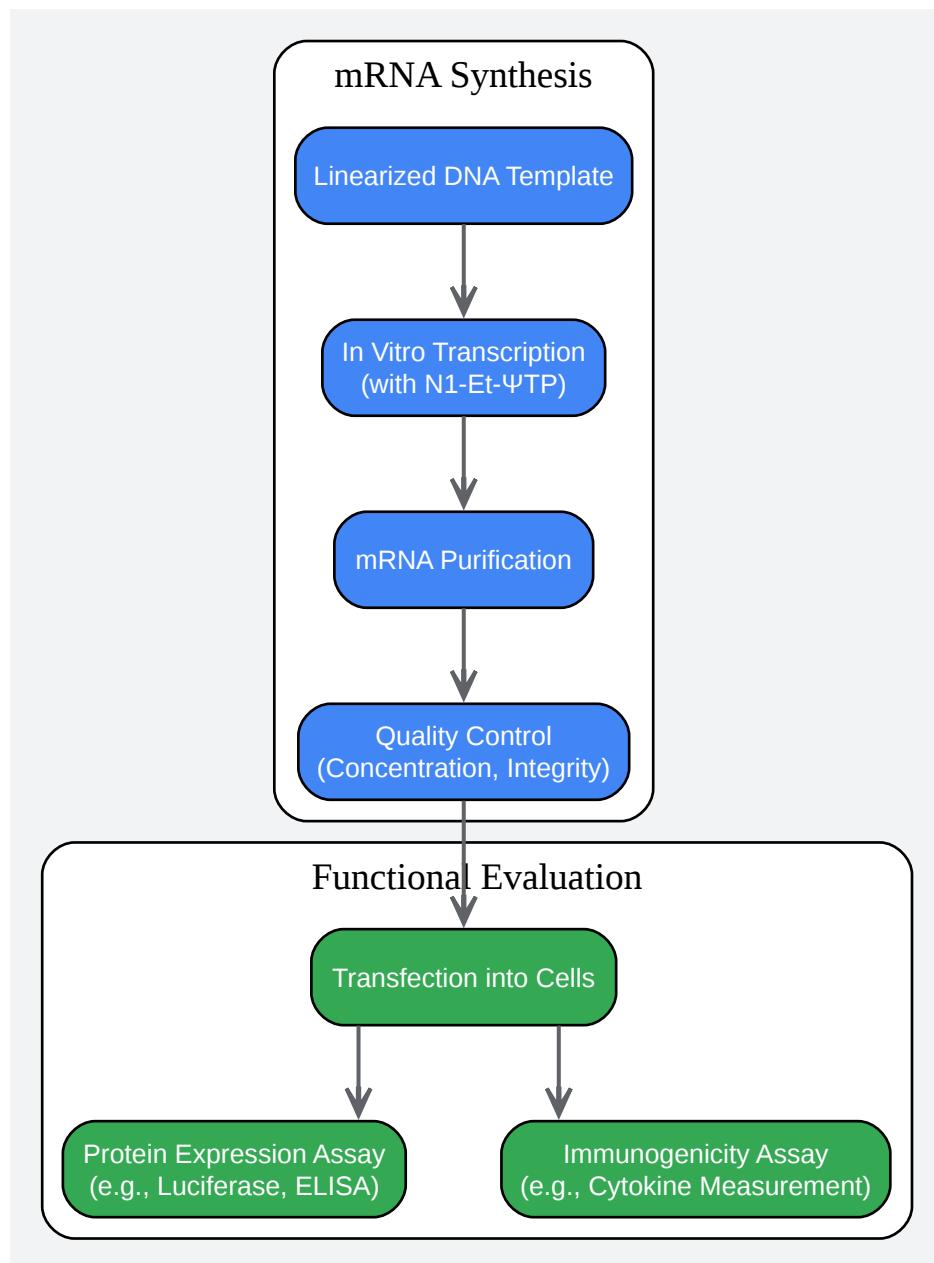
- Linearized DNA template with a T7 promoter
- **N1-Ethylpseudouridine-5'-triphosphate (N1-Et-ΨTP)**
- ATP, CTP, GTP
- T7 RNA polymerase


- RNase inhibitor
- Transcription buffer
- DNase I (RNase-free)
- Purification system (e.g., spin columns, precipitation reagents)

Procedure:

- Assemble the transcription reaction at room temperature in the following order:
 - Nuclease-free water
 - Transcription buffer (10X)
 - ATP, CTP, GTP solution
 - **N1-Ethylpseudouridine-5'-triphosphate** solution
 - Linearized DNA template (0.5-1.0 µg)
 - RNase inhibitor
 - T7 RNA polymerase
- Mix the components gently by pipetting and incubate at 37°C for 2-4 hours.[\[5\]](#)
- To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
- Purify the transcribed mRNA using a suitable method, such as spin column chromatography or lithium chloride precipitation, to remove unincorporated nucleotides, enzymes, and the digested DNA template.
- Quantify the purified mRNA using a spectrophotometer and assess its integrity via gel electrophoresis.

Signaling Pathways and Logical Relationships


The incorporation of **N1-Ethylpseudouridine** into mRNA is a key strategy to modulate the innate immune response. The following diagram illustrates the general mechanism by which modified mRNA evades recognition by endosomal Toll-like receptors, thereby preventing downstream inflammatory signaling.

[Click to download full resolution via product page](#)

Caption: Evasion of Innate Immune Recognition by **N1-Ethylpseudouridine**-Modified mRNA.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of **N1-Ethylpseudouridine**-modified mRNA.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC areterna.com
- 3. Pseudouridine mRNA: TLR7/8 Immune Evasion Uncovered bocsci.com
- 4. mdpi.com [mdpi.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- To cite this document: BenchChem. [N1-Ethylpseudouridine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15597211#n1-ethylpseudouridine-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com